

Biocatalytic Synthesis of (R)-(+)-Lactamide via Enzymatic Kinetic Resolution

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Compound of Interest

Compound Name: (R)-(+)-Lactamide

Cat. No.: B1348126

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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-(+)-Lactamide is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Traditional chemical methods for its synthesis often involve harsh conditions and can lead to racemic mixtures, requiring challenging and costly resolution steps. Biocatalysis offers a green and highly selective alternative for the production of enantiomerically pure compounds. This application note details a method for the biocatalytic synthesis of **(R)-(+)-Lactamide** using an enantioselective amidase from *Rhodococcus erythropolis* through the kinetic resolution of a racemic mixture of lactamide.

Principle of the Method

The synthesis is based on the principle of enzymatic kinetic resolution. A racemic mixture of (DL)-lactamide is subjected to an enantioselective amidase. The amidase selectively hydrolyzes the (S)-(-)-lactamide to (S)-(-)-lactic acid and ammonia, while the desired **(R)-(+)-lactamide** remains largely unreacted. By controlling the reaction time, a high enantiomeric excess (e.e.) of **(R)-(+)-lactamide** can be achieved. The unreacted **(R)-(+)-lactamide** can then be separated from the (S)-(-)-lactic acid.

Enzyme System

The key enzyme in this process is an enantioselective amidase from *Rhodococcus erythropolis*. Amidases from strains such as *Rhodococcus erythropolis* MP50 have demonstrated high enantioselectivity in the hydrolysis of a variety of amides, including arylpropionamides and α -hydroxy amides[1][2]. These enzymes typically exhibit a preference for the (S)-enantiomer, making them suitable for the kinetic resolution of racemic amides to obtain the (R)-enantiomer[3].

Experimental Data

While specific data for the kinetic resolution of lactamide using *Rhodococcus erythropolis* amidase is not extensively published, data from the resolution of structurally similar α -substituted amides can be used as a reference. For instance, the amidase from *Rhodococcus erythropolis* MP50 has been shown to convert racemic 2-phenylpropionamide to the corresponding (S)-acid with an enantiomeric excess of >99% at nearly 50% conversion[2]. This high enantioselectivity suggests a similar potential for the resolution of lactamide.

Table 1: Representative Quantitative Data for Kinetic Resolution using *Rhodococcus erythropolis* Amidase

Substrate	Enzyme Source	Conversion (%)	Enantiomeric Excess of Product (Acid)	Reference
Racemic 2-phenylpropionamide	<i>Rhodococcus erythropolis</i> MP50	~50	>99% (S)-acid	[2]
Racemic naproxen amide	<i>Rhodococcus erythropolis</i> MP50	~50	>99% (S)-acid	[2]
Racemic ketoprofen amide	<i>Rhodococcus erythropolis</i> MP50	~50	>99% (S)-acid	[2]
Racemic α -amino amides	<i>Rhodococcus</i> sp.	N/A	>98% (S)-acid	[4]

Note: The enantiomeric excess of the remaining (R)-amide is expected to be high at approximately 50% conversion.

Experimental Protocols

1. Cultivation of *Rhodococcus erythropolis* and Enzyme Preparation

This protocol is a general guideline and may require optimization based on the specific *Rhodococcus erythropolis* strain used.

Materials:

- *Rhodococcus erythropolis* strain (e.g., MP50)
- Growth medium (e.g., Tryptic Soy Broth or a defined medium with a suitable carbon and nitrogen source)
- Inducer (e.g., an amide like acetamide, if the enzyme is inducible)
- Centrifuge
- Phosphate buffer (e.g., 50 mM, pH 7.5)
- Sonicator or French press

Procedure:

- Inoculate a sterile growth medium with a fresh culture of *Rhodococcus erythropolis*.
- Incubate the culture at an appropriate temperature (e.g., 30°C) with shaking until it reaches the late exponential or early stationary phase.
- If the amidase is inducible, add the inducer to the culture medium at the appropriate time during cultivation.
- Harvest the cells by centrifugation (e.g., 8000 x g for 15 minutes at 4°C).
- Wash the cell pellet with phosphate buffer and centrifuge again.

- Resuspend the cell pellet in the same buffer.
- For whole-cell biocatalysis, the cell suspension can be used directly. For cell-free extract, disrupt the cells using a sonicator or French press.
- Centrifuge the disrupted cell suspension to remove cell debris. The resulting supernatant is the cell-free extract containing the amidase.

2. Enzymatic Kinetic Resolution of (DL)-Lactamide

Materials:

- Racemic (DL)-lactamide
- *Rhodococcus erythropolis* whole cells or cell-free extract
- Phosphate buffer (e.g., 50 mM, pH 7.5)
- Reaction vessel with temperature and pH control
- Quenching reagent (e.g., HCl)
- Analytical equipment for monitoring the reaction (e.g., HPLC with a chiral column)

Procedure:

- Prepare a solution of racemic (DL)-lactamide in phosphate buffer in the reaction vessel. A typical starting concentration might be in the range of 10-100 mM.
- Equilibrate the reaction mixture to the optimal temperature for the amidase (e.g., 30-40°C).
- Initiate the reaction by adding the *Rhodococcus erythropolis* whole cells or cell-free extract. The enzyme loading should be optimized for efficient conversion.
- Maintain the pH of the reaction mixture at the optimum for the enzyme (e.g., pH 7.5) by adding a suitable base to neutralize the lactic acid formed.

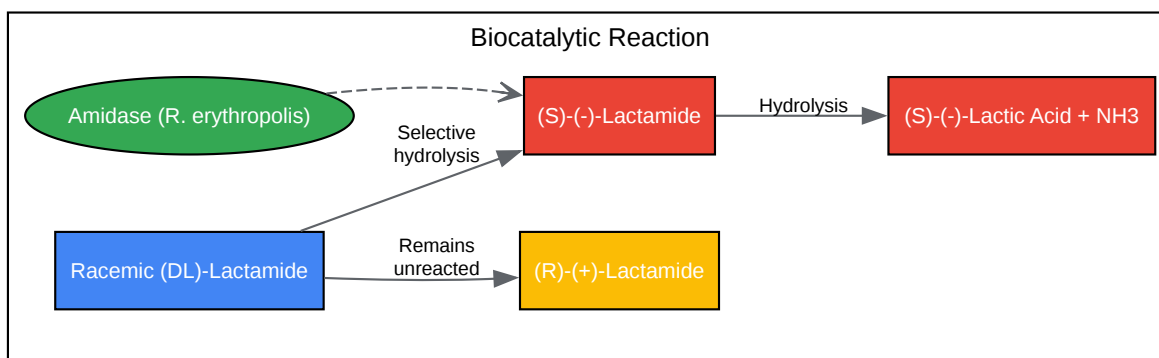
- Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentrations of (R)-lactamide, (S)-lactamide, and (S)-lactic acid, as well as the enantiomeric excess of the remaining lactamide using chiral HPLC.
- Stop the reaction when the conversion reaches approximately 50% to maximize the yield and enantiomeric excess of **(R)-(+)-lactamide**. The reaction can be quenched by adding acid (e.g., HCl) to lower the pH and denature the enzyme.

3. Product Isolation and Purification

Procedure:

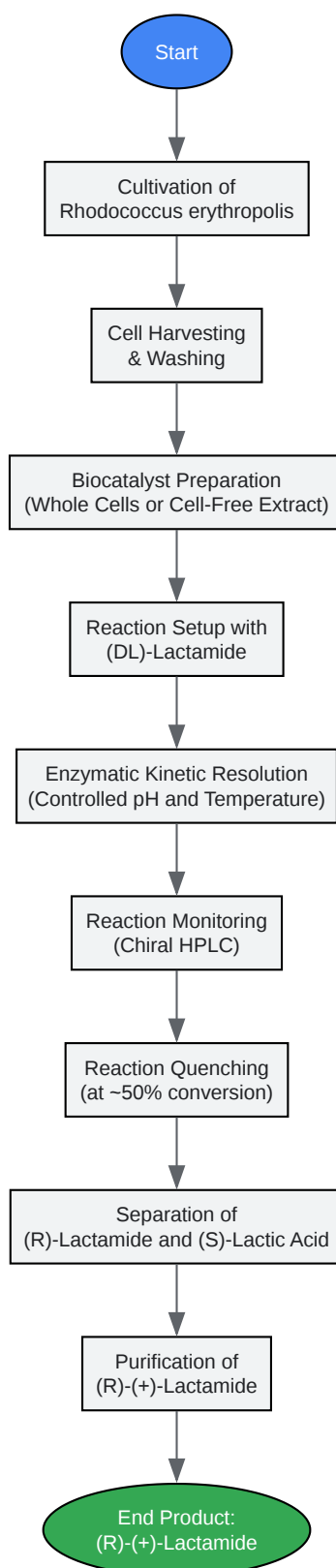
- Remove the biocatalyst (cells or precipitated protein) from the reaction mixture by centrifugation or filtration.
- The supernatant will contain **(R)-(+)-lactamide** and (S)-(-)-lactic acid.
- Separate the **(R)-(+)-lactamide** from the (S)-(-)-lactic acid. This can be achieved by various methods, such as extraction or chromatography, taking advantage of the different chemical properties of the amide and the carboxylic acid. For example, acidification of the mixture will protonate the carboxylic acid, allowing for its selective extraction with an organic solvent.

Visualizations



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Caption: Enzymatic kinetic resolution of racemic lactamide.



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Caption: Experimental workflow for **(R)-(+)-lactamide** synthesis.

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